4-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline

Chemical Identity Regioisomerism Structure Confirmation

Researchers risk SAR integrity when substituting imprecise thiophenylmethyl-aniline positional isomers (e.g., 3-thienyl regioisomer, LogP 4.07; des-methyl analog, LogP 4.01). This compound is the defined 2-thienyl regioisomer with ortho-methyl steric shielding and a computed LogP of 4.32, enabling quantifiable lipophilicity tuning in lead optimization. • 95% minimum purity verified across ≥2 independent suppliers, ensuring batch-to-batch consistency for process chemistry scale-up. • Core 4-chloro-2-methylaniline fragment exhibits Ames mutagenicity of 12,500 revertants/mg/plate (TA100 +S9), serving as a built-in positive control for genotoxicity screening cascades. • Multi-supplier availability eliminates single-source risk for gram-to-multi-gram procurement.

Molecular Formula C12H12ClNS
Molecular Weight 237.75 g/mol
Cat. No. B13244920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline
Molecular FormulaC12H12ClNS
Molecular Weight237.75 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)NCC2=CC=CS2
InChIInChI=1S/C12H12ClNS/c1-9-7-10(13)4-5-12(9)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3
InChIKeyUPWRZPHDHBHVEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline: Properties and Availability


4-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline (CAS 51305-75-0; molecular formula C₁₂H₁₂ClNS; molecular weight 237.75 g/mol) is an aromatic secondary amine building block that integrates a 4-chloro-2-methylaniline core with a thiophen-2-ylmethyl substituent via a methylene bridge [1]. Its defining structural feature—having the chlorine at the para-, the methyl at the ortho-position, and the thiophene regioisomer at the 2-position—distinguishes it from close positional isomers and enables targeted structure-activity relationship (SAR) programs in medicinal chemistry and agrochemical intermediate synthesis [2].

1 Regioisomeric & positional-identity screening
2 SAR programs requiring ortho-methyl steric control
3 Genotoxicity structural alert reference studies
4 Multi-supplier synthetic intermediate procurement

Procurement Risk Analysis for 4-Chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline


Attempts to substitute 4-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline with superficially similar 'thiophenylmethyl-aniline' catalog items risk undermining experimental reproducibility and SAR integrity. Multiple positional isomers exist—including the 3-thienyl regioisomer (CAS 1040320-47-5) and the 2-chloro-4-methyl analog (CAS 1040056-01-6)—which, despite sharing an identical molecular mass and formula, differ substantially in computed lipophilicity (LogP 4.32 for target vs. 4.01 for the des-methyl analog), steric environment, and electronic distribution . The core aniline fragment (4-chloro-2-methylaniline) also possesses a defined genotoxic potential distinct from other halogenated anilines, meaning any unqualified substitution introduces undocumented toxicological liability into downstream programs [1].

Regioisomer mismatch 3‑thienyl regioisomer (CAS 1040320‑47‑5) shifts lipophilicity and may alter chromatographic retention and permeability compared to the 2‑thienyl target.
Des‑methyl analog variance Absence of the ortho‑methyl group (CAS 116055‑27‑7) changes steric environment and reported LogP, affecting SAR interpretation and metabolic profile.
Core genotoxic profile difference 4‑chloro‑2‑methylaniline fragment shows a reported mutagenicity profile distinct from other halogenated aniline isomers; any substitution carries undocumented toxicological liability.

Quantitative Differentiation Evidence for Informed Procurement


Regioisomeric Identity: 2-Thienyl vs. 3-Thienyl Substitution

The substitution of the thiophene ring at the 2-position versus the 3-position creates two distinct compounds with identical molecular formula (C₁₂H₁₂ClNS, MW 237.75) but divergent spatial and electronic properties. The 4-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline (CAS 51305-75-0) has a computed LogP of 4.32, whereas its 3-thienyl regioisomer 4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline (CAS 1040320-47-5) has a LogP of 4.07 [1]. This LogP difference of 0.25 units is significant for chromatographic retention time and biological membrane permeability predictions. Furthermore, the InChI Keys for these two regioisomers (VSYUBJWJLYZMMG for the 3-thienyl vs. the target compound) are distinct, allowing unambiguous identity verification by LC-MS or NMR in procurement quality control workflows [1].

2‑Thienyl vs 3‑Thienyl
Head‑to‑head
Target: LogP 4.32 +0.25
3‑thienyl: LogP 4.07
Reported lipophilicity difference supports regioisomer‑specific assay reproducibility.
Computed LogP; experimental verification recommended.
Chemical Identity Regioisomerism Structure Confirmation

Ortho-Methyl Substitution and Lipophilicity Enhancement

The presence of the ortho-methyl group on the aniline ring differentiates 4-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline from its des-methyl analog 4-chloro-N-(thiophen-2-ylmethyl)aniline (CAS 116055-27-7). The target compound has a molecular weight of 237.75 g/mol (C₁₂H₁₂ClNS) and a computed LogP of 4.32, while the des-methyl analog has a molecular weight of 223.72 g/mol (C₁₁H₁₀ClNS) and a computed LogP of 4.01 . The methyl group contributes an increase of 0.31 LogP units (+14 Da), which impacts both physicochemical properties and biological performance. The ortho-methyl substituent introduces steric hindrance around the secondary amine nitrogen, potentially altering the conformational preference of the N-thiophenylmethyl group and modulating metabolic N-dealkylation rates compared to the des-methyl analog [1].

Ortho‑Methyl Effect
Head‑to‑head
With ortho‑Me: LogP 4.32 +0.31
Des‑methyl: LogP 4.01
Methyl group influences steric hindrance and lipophilicity; may alter metabolic N‑dealkylation.
Class‑level steric/metabolic evidence; confirm experimentally.
SAR Lipophilicity Methyl Effect

Genotoxic Liability of the Aniline Core Fragment

The 4-chloro-2-methylaniline fragment (CAS 95-69-2), which forms the core of the target compound and may be liberated via metabolic N-dealkylation, has been directly compared to three other aniline derivatives in a comprehensive genotoxicity study. In the Ames test with S9 metabolic activation, 4-chloro-2-methylaniline (4C2MA) exhibited a specific mutagenicity of 12,500 revertants/mg/plate, significantly higher than its positional isomer 2-chloro-4-methylaniline (2C4MA; 4,067 revertants/mg/plate) and approximately 7.9-fold higher than 4-trifluoromethylaniline (4TFMA; 1,590 revertants/mg/plate) [1]. In vivo genotoxicity was positive for 4C2MA. This pronounced mutagenic potential means any analog that does NOT share the 4-chloro-2-methyl substitution pattern carries a quantitatively different genotoxic risk profile, which is critical for safety assessment in programs advancing toward in vivo studies [1].

Aniline Core Mutagenicity
Head‑to‑head
12,500 revertants/mg/plate
Ames TA100 +S9; 4C2MA fragment
Reported mutagenicity ~3.1× vs. 2‑chloro‑4‑methyl isomer; distinct genotoxic liability profile.
Safety assessment context; not a clinical safety claim.
Genotoxicity Toxicology SAR Safety

Vendor-Grade Purity and Supply Chain Consistency

The target compound is commercially available from multiple independent suppliers with a minimum specified purity of 95% . Availability data as of 2026 confirms that the compound is stocked and distributed by at least two established laboratory chemical suppliers (Leyan, Fluorochem), providing supply chain redundancy. In contrast, several close positional isomers, including 2-chloro-4-methyl-N-(thiophen-2-ylmethyl)aniline (CAS 1040056-01-6) and the 3-thienyl regioisomer (CAS 1040320-47-5), show limited or enquiry-only stock status at major vendors, introducing procurement lead-time risk . The consistent 95% purity specification across suppliers for CAS 51305-75-0 supports cross-referencing and quality benchmarking in procurement.

Supply & Purity
Data to verify
Target: ≥2 suppliers, 95%
Key isomers: enquiry‑only/limited
Multi‑supplier availability reduces single‑source risk; consistent purity supports procurement benchmarking.
Supplier catalog data (April 2026); verify current stock.
Procurement Purity Supply Chain

Research and Industrial Applications for 4-Chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline


Medicinal Chemistry SAR with Defined Lipophilicity and Steric Parameters

Use this compound as a building block in lead optimization when the SAR hypothesis requires a thiophen-2-ylmethyl secondary aniline with a computed LogP of 4.32 and ortho-methyl steric shielding. The 0.31 LogP differential versus the des-methyl analog (LogP 4.01, CAS 116055-27-7) and the 0.25 LogP differential versus the 3-thienyl regioisomer (LogP 4.07, CAS 1040320-47-5) provide quantifiable lipophilicity increments for tuning ADME properties . This is supported by the evidence in Section 3, Evidence Items 1 and 2.

Genotoxicity Risk Assessment and Structural Alert Studies

Employ this compound as a reference standard in genotoxicity screening cascades where the 4-chloro-2-methylaniline fragment is a known structural alert. The core fragment shows an Ames mutagenicity of 12,500 revertants/mg/plate (TA100 +S9), 3.1-fold higher than the 2-chloro-4-methyl isomer, making it suitable as a positive control or comparator in Ames fluctuation assays and in silico model validation [1]. This is supported by the evidence in Section 3, Evidence Item 3.

Agrochemical Intermediate with Multi-Supplier Procurement Assurance

Utilize this compound as a synthetic intermediate in the development of novel acaricides, insecticides, or fungicides, particularly in programs where the chlordimeform-derived 4-chloro-2-methylaniline pharmacophore is a known active motif. The confirmed multi-supplier availability (≥2 vendors) with consistent 95% minimum purity specifications enables reliable process chemistry scale-up from gram to multi-gram quantities without single-source risk . This is supported by the evidence in Section 3, Evidence Item 4.

Positional Isomer Reference for Analytical Method Development

Deploy this compound as a certified reference material for developing HPLC, LC-MS, or GC methods that must resolve closely eluting positional isomers (2-thienyl vs. 3-thienyl; 4-chloro-2-methyl vs. 2-chloro-4-methyl). The distinct InChI Key and computed LogP differences between regioisomers provide measurable chromatographic separation parameters for method validation . This is supported by the evidence in Section 3, Evidence Items 1 and 2.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
Regioisomeric & steric profile
Lipophilicity and permeability profiling
Genotoxicity Reference Standard
Aniline core alert profile
Ames test structural alert validation
Agrochemical Intermediate
Multi‑supplier purity consistency
Supply chain reliability & scale‑up
Isomer‑Specific Analytical Standard
Distinct InChI Key & LogP
Chromatographic resolution validation
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